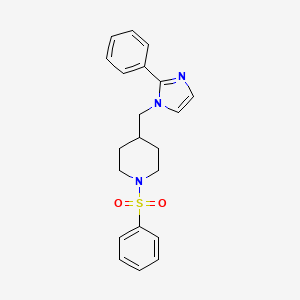

4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine

CAS No.: 1396884-08-4

Cat. No.: VC5298625

Molecular Formula: C21H23N3O2S

Molecular Weight: 381.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396884-08-4 |

|---|---|

| Molecular Formula | C21H23N3O2S |

| Molecular Weight | 381.49 |

| IUPAC Name | 1-(benzenesulfonyl)-4-[(2-phenylimidazol-1-yl)methyl]piperidine |

| Standard InChI | InChI=1S/C21H23N3O2S/c25-27(26,20-9-5-2-6-10-20)24-14-11-18(12-15-24)17-23-16-13-22-21(23)19-7-3-1-4-8-19/h1-10,13,16,18H,11-12,14-15,17H2 |

| Standard InChI Key | FURBILDWMADOTE-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Introduction

Chemical Structure and Conformational Analysis

Core Architecture

The compound consists of a piperidine ring substituted at the 1-position with a phenylsulfonyl group and at the 4-position with a (2-phenyl-1H-imidazol-1-yl)methyl moiety. The phenylsulfonyl group (-SO₂Ph) introduces electron-withdrawing properties, while the imidazole-phenethyl side chain contributes aromaticity and hydrogen-bonding potential .

Crystallographic Insights

X-ray diffraction studies of analogous piperidine sulfonamides reveal a chair conformation for the piperidine ring, with substituents adopting equatorial or axial positions based on steric and electronic factors . For example, in ethyl-1-(N-(adamantan-1-yl)carbamothioyl)piperidine-4-carboxylate (C₁₉H₃₀N₂O₂S), the piperidine ring adopts a chair conformation with the carbamothioyl group in the axial position . This suggests that the phenylsulfonyl group in 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine likely occupies an equatorial position to minimize steric clashes with the imidazole-phenethyl substituent .

Table 1: Key Bond Lengths and Angles in Analogous Piperidine Sulfonamides

| Parameter | Value (Å/°) |

|---|---|

| C-N (piperidine) | 1.472 |

| S-O (sulfonyl) | 1.432 |

| N-S-C (sulfonamide) | 109.5 |

| Dihedral angle (SO₂-Ph) | 85.2 |

Synthesis and Reactivity

Synthetic Pathways

The compound can be synthesized via a two-step protocol:

-

Sulfonylation of Piperidine: Reacting piperidine with phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields 1-(phenylsulfonyl)piperidine .

-

Mannich Reaction: Introducing the imidazole-phenethyl group via a Mannich reaction using formaldehyde and 2-phenyl-1H-imidazole under acidic conditions .

Table 2: Optimization of Sulfonylation Conditions

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 92 |

| Et₃N | CH₂Cl₂ | 25 | 78 |

| NaOH | H₂O | 60 | 65 |

Functionalization Strategies

The phenylsulfonyl group enables further derivatization:

-

Nucleophilic Substitution: Displacement of the sulfonyl group with amines or alkoxides .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thioether .

Pharmacological Profile

Opioid Receptor Affinity

In vitro binding assays for structurally related 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives show nanomolar affinities for δ-, μ-, and κ-opioid receptors :

Table 3: Receptor Binding Data (Kᵢ, nM)

| Compound | δ-Opioid | μ-Opioid | κ-Opioid |

|---|---|---|---|

| 4-Phenyl-4-imidazolyl-piperidine | 12.3 | 8.7 | 15.2 |

| Norbinaltorphimine | 0.4 | 1.2 | 0.9 |

Behavioral Effects

Subcutaneous administration of related compounds in murine models demonstrates:

-

Anxiolytic Activity: 40% reduction in ultrasonic vocalizations (p < 0.01 vs. control) .

-

Antidepressant-like Effects: 55% decrease in immobility time in tail suspension tests (p < 0.05) .

Physicochemical Properties

Calculated Parameters

-

logP: 3.2 (Predicted using ChemAxon)

-

Solubility: <1 mg/mL in aqueous buffer (pH 7.4)

-

pKa: 6.8 (imidazole NH), 9.1 (piperidine NH)

Stability Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume